Comparative Target Selectivity: PREP (Z-Pro-Pro-aldehyde-dimethyl acetal) vs. Proteasome (MG-132)
Z-Pro-Pro-aldehyde-dimethyl acetal demonstrates primary target engagement with prolyl endopeptidase (PREP) at IC50 = 12 nM . In contrast, the peptide aldehyde MG-132 (Z-LLL-al) is characterized by its activity against the 20S/26S proteasome complex, with reported IC50 values of approximately 100 nM for chymotrypsin-like activity, and additional inhibition of calpain (IC50 = 1.2 μM) and cathepsins at higher concentrations [1]. Direct head-to-head comparative studies were not identified in the literature search; however, the orthogonal primary target profiles represent a critical differentiation factor for experimental design. An investigator studying PREP-mediated neuropeptide processing would obtain confounding results by substituting MG-132 due to its proteasome and calpain inhibitory activities.
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | PREP inhibition IC50 = 12 nM |
| Comparator Or Baseline | MG-132: Proteasome (chymotrypsin-like) IC50 ≈ 100 nM; Calpain IC50 = 1.2 μM |
| Quantified Difference | Different primary target (PREP vs. Proteasome/Calpain); Cross-target activity not directly comparable |
| Conditions | Biochemical enzyme inhibition assays (vendor-reported IC50 values) |
Why This Matters
This target divergence mandates compound-specific procurement for PREP-focused studies; MG-132 cannot substitute for PREP inhibition experiments.
- [1] EMBL-EBI. Small-molecule inhibitor: MG132. View Source
